Hydromorphone hydrochloride is a potent opioid analgesic derived from morphine, classified as a hydrogenated ketone. Its chemical formula is , and it has been utilized clinically since the 1920s. The compound is known for its high potency and efficacy in treating moderate to severe pain, often used in acute and chronic pain management settings. Hydromorphone functions primarily as an agonist at the mu-opioid receptors, resulting in significant analgesic effects without necessarily causing loss of consciousness .
Hydromorphone acts primarily on the central nervous system (CNS) by binding to mu-opioid receptors. This binding mimics the effects of endogenous opioids, such as endorphins, which naturally reduce pain perception. By binding to these receptors, hydromorphone inhibits the transmission of pain signals to the brain, resulting in pain relief [].
Hydromorphone is a potent opioid and carries significant risks:
Hydromorphone undergoes extensive hepatic metabolism, primarily through glucuronidation, where it is converted into hydromorphone-3-glucuronide. This metabolite accounts for over 95% of the drug's metabolic products. Minor pathways also exist, including the formation of norhydromorphone via cytochrome P450 enzymes such as CYP3A4 and CYP2C9 . The elimination of hydromorphone occurs predominantly through the urine, with only a small fraction excreted unchanged .
Hydromorphone can be synthesized through several methods, primarily involving the modification of morphine. Key steps include:
These modifications enhance hydromorphone's potency compared to morphine while altering its pharmacokinetic properties .
Hydromorphone hydrochloride is primarily used for:
It is available in multiple formulations, including oral tablets, liquid solutions, and injectable forms .
Hydromorphone has significant interactions with other central nervous system depressants, such as alcohol and benzodiazepines, which can exacerbate respiratory depression risks. Studies have shown that co-administration with other opioids may not significantly alter efficacy but can increase the potential for adverse effects . Additionally, hydromorphone's metabolism can be affected by drugs that inhibit or induce cytochrome P450 enzymes, influencing its pharmacokinetics and safety profile .
Hydromorphone shares structural and functional similarities with several other opioids. Below is a comparison highlighting its uniqueness:
Compound | Chemical Structure | Potency (relative to morphine) | Primary Use |
---|---|---|---|
Morphine | C₁₇H₁₉NO₃ | 1 (baseline) | Moderate to severe pain |
Oxycodone | C₁₈H₂₁NO₄ | 1.5 | Moderate to severe pain |
Oxymorphone | C₁₇H₂₁NO₃ | 3 | Severe pain |
Fentanyl | C₂₂H₂₈N₂O | 50-100 | Severe pain |
Methadone | C₁₈H₂₅NO | 0.1 | Chronic pain management |
Uniqueness of Hydromorphone:
Hydromorphone hydrochloride is a semi-synthetic opioid derivative with the systematic IUPAC name (4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one hydrochloride . Its molecular formula is C₁₇H₁₉NO₃·HCl, with a molecular weight of 321.80 g/mol . The compound is designated by the CAS Registry Number 71-68-1 and is classified as a Schedule II controlled substance under the U.S. Controlled Substances Act due to its high abuse potential .
The compound’s structure features a morphinan backbone with a ketone group at position 6 and a hydroxyl group at position 3, distinguishing it from morphine .
Hydromorphone hydrochloride was first synthesized in 1924 by German chemists Carl Mannich and Helene Löwenheim through the catalytic hydrogenation of morphine followed by Oppenauer oxidation . The drug was patented in 1923 and commercialized in 1926 under the brand name Dilaudid®, derived from the German "dihydromorphinone" and "laudanum" (a historical opium preparation) .
Key milestones in its development include:
The synthesis route historically involved:
Hydromorphone hydrochloride is a hydrogenated ketone derivative of morphine, sharing the core morphinan structure but with critical modifications:
Hydromorphone exhibits 5–7× greater μ-opioid receptor (MOR) affinity than morphine, explaining its enhanced analgesic potency . Its metabolites, such as hydromorphone-3-glucuronide, lack analgesic activity but may contribute to neuroexcitatory effects .
Hydromorphone hydrochloride possesses the molecular formula C₁₇H₂₀ClNO₃ with a molecular weight of 321.8 grams per mole [1] [2] [3]. The compound is officially designated by the Chemical Abstracts Service registry number 71-68-1 [1] [2]. The complete International Union of Pure and Applied Chemistry nomenclature describes the structure as (4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one hydrochloride [1] [2].
The chemical structure represents a semi-synthetic opioid analgesic derived from morphine through specific molecular modifications [5] [27]. Structurally, hydromorphone differs from morphine through the modification of the hydroxyl group at carbon 6 to a carbonyl group and the absence of a double bond between carbons 7 and 8 [5]. The compound maintains the characteristic phenanthrene backbone typical of morphine alkaloids while incorporating the hydrochloride salt formation that enhances its pharmaceutical properties [5] [27].
The three-dimensional molecular configuration exhibits specific stereochemical orientations at multiple chiral centers, contributing to its biological activity and physical properties [1] [5]. The compound contains an ether bridge between carbons 4 and 5, a tertiary amine nitrogen, and a ketone functionality at position 6 [1] [27]. The hydrochloride salt formation occurs through protonation of the tertiary amine nitrogen, resulting in improved water solubility characteristics compared to the free base form [7] [8].
Hydromorphone hydrochloride demonstrates distinct solubility characteristics across different solvents [7] [8] [33]. The compound exhibits free solubility in water, making it highly suitable for aqueous pharmaceutical formulations [7] [8] [33]. In ethanol at 96% concentration, the substance shows very slight solubility, while in ether it remains practically insoluble [7] [8]. These solubility characteristics reflect the ionic nature of the hydrochloride salt and its hydrophilic properties [7] [8].
The water solubility of hydromorphone hydrochloride has been quantitatively determined as 4.39 milligrams per milliliter according to computational predictions [5]. This high aqueous solubility facilitates the preparation of concentrated solutions for pharmaceutical applications and contributes to the compound's bioavailability profile [5] [33].
Hydromorphone hydrochloride manifests as a white or almost white crystalline powder under standard conditions [7] [8]. The compound exhibits polymorphism, with multiple distinct crystalline forms documented in the scientific literature [29] [30] [32]. Research has identified two primary orthorhombic polymorphs designated as Form I and Form II, both belonging to the P2₁2₁2₁ space group [29] [30].
Polymorphic Form | Space Group | Key XRPD Peaks (°2θ) | DSC Melting Point (°C) | Hydrogen Bonding Pattern |
---|---|---|---|---|
Form I | P2₁2₁2₁ (orthorhombic) | Not fully characterized | Not reported | Hydroxyl group to tertiary amine N |
Form II | P2₁2₁2₁ (orthorhombic) | Not fully characterized | Not reported | Hydroxyl group to cyclic ether O |
Crystal Form A | Not specified | 14.54, 21.35 | 328 | Not characterized |
Crystal Form B | Not specified | 11.88, 27.17 | 70 (shoulder), 84, 333 | Not characterized |
In both orthorhombic polymorphs, the hydromorphone molecules adopt very similar conformations with minor differences observed only in the N-methyl amine portion of the molecule [29] [30]. The crystal structures of both polymorphs feature chains of molecules connected by hydrogen bonds, though the specific hydrogen bonding patterns differ between the forms [29] [30]. In Form I, interactions occur between the hydroxyl group and the tertiary amine nitrogen atom, whereas in Form II, the hydroxyl group acts as a hydrogen bond donor to the oxygen atom from the cyclic ether component [29] [30].
Additional polymorphic forms have been characterized, including Crystal Forms A, B, C, and D, each exhibiting distinct X-ray powder diffraction patterns and thermal properties [32]. Crystal Form A shows characteristic peaks at 14.54 and 21.35 degrees two-theta with a melting point of 328 degrees Celsius [32]. Crystal Form B demonstrates unique peaks at 11.88 and 27.17 degrees two-theta with multiple thermal transitions including a shoulder at 70 degrees Celsius and peaks at 84 and 333 degrees Celsius [32].
The synthesis of hydromorphone through catalytic processes represents one of the most established methodologies in pharmaceutical chemistry [10] [11]. The primary catalytic approach involves the hydrogenation and subsequent oxidation of morphine using platinum or palladium catalysts under controlled conditions [10]. German Patent 380919 describes a method employing morphine treatment with catalytic agents such as platinum or palladium black, hydrochloric acid, and hydrogen gas at temperatures ranging from 60 to 90 degrees Celsius under 30 centimeters of water pressure [10].
Historical synthesis methods documented in German Patent 607931 involve heating morphine with large amounts of finely divided platinum in dilute acid [10]. The platinum catalyst undergoes saturation with hydrogen gas before initiation of the reaction, and additional hydrogen gas proves unnecessary for the hydrogenation to proceed effectively [10]. This method achieves yields ranging from 40% to 85% depending on the specific reaction conditions employed [10].
The catalytic rearrangement approach provides an alternative pathway where morphine undergoes direct conversion to hydromorphone through platinum-mediated processes [11]. This method involves catalytic rearrangement of morphine or oxidation of the aliphatic hydroxyl group of dihydromorphine [11]. The oxidation pathway specifically targets the conversion of the secondary alcohol functionality to the corresponding ketone, yielding the characteristic 6-oxo group present in hydromorphone [11].
Biological synthesis represents an innovative approach utilizing Pseudomonas putida M10, which produces hydromorphone as an intermediary metabolite during morphine degradation [13] [41]. The bacterial system employs a constitutive nicotinamide adenine dinucleotide hydrogen-dependent morphinone reductase capable of catalyzing the reduction of the 7,8-unsaturated bond of morphinone, yielding hydromorphone [13] [41]. This enzymatic process occurs at 30 degrees Celsius and demonstrates potential applications as a biocatalyst for pharmaceutical synthesis [13] [41].
Alternative synthetic pathways for hydromorphone production encompass various methodologies designed to improve efficiency and yield [26]. The oripavine-based synthesis route represents a significant advancement in synthetic methodology [26]. This approach begins with oripavine and performs selective N-demethylation of diastereomeric salts generated by alkylation of oripavine with cyclopropylmethyl bromide [26]. The N-demethylation employs sodium thiolates produced from thiol with either methanol sodium or tert-butanol sodium, proceeding with yields of 53% to 67% [26].
The conversion from the oripavine intermediate to hydromorphone involves three sequential steps analogous to those employed in commercial routes from thebaine [26]. These steps include Diels-Alder cycloaddition, hydrogenation, and Grignard addition reactions [26]. Multiple routes have been examined for this conversion, with one approach involving direct treatment of the ketone intermediate with Grignard reagent without phenol protection, producing hydromorphone in approximately 30% yield [26].
Direct alkylation methods have been investigated for producing hydromorphone derivatives, particularly N-phenethylnorhydromorphone [24]. This approach utilizes direct alkylation of norhydromorphone with alkyl halides via SN2 reaction mechanisms [24]. However, this chemical method, while effective in producing the desired compound, demonstrates low efficiency with yields of only 1.3% [24]. The identity of products from this method requires confirmation through high-performance liquid chromatography-tandem mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance analysis [24].
Process development advances have led to shortened synthesis routes utilizing palladium-catalyzed N-demethylation and acylation reactions [26]. These fourth-generation approaches provide carbonate-protected derivatives and achieve high overall yields through optimized reaction sequences [26]. The methodology demonstrates significant improvements over traditional commercial routes in terms of both efficiency and reagent utilization [26].
Synthesis Route | Starting Material | Key Catalyst/Reagent | Typical Yield (%) | Key Conditions |
---|---|---|---|---|
Catalytic Hydrogenation from Morphine | Morphine | Platinum/Palladium with H₂ | 40-85 | 60-90°C, 30 cm H₂O pressure |
Oxidation of Dihydromorphine | Dihydromorphine | Oxidizing agents | Not specified | Room temperature |
Catalytic Rearrangement of Morphine | Morphine | Platinum catalyst | Variable | Heated with dilute acid |
Biological Synthesis via Pseudomonas putida | Morphine (via morphinone) | Morphinone reductase enzyme | Dependent on culture conditions | NADH-dependent, 30°C |
Alternative Route from Oripavine | Oripavine | Various synthetic steps | Variable | Multi-step process |
Acute Toxic;Irritant;Health Hazard